
Cyproterone acetate
Overview
Description
Cyproterone acetate is a synthetic steroidal antiandrogen and progestin. It is primarily used in the treatment of androgen-dependent conditions such as acne, excessive body hair growth, early puberty, and prostate cancer. It is also used as a component of feminizing hormone therapy for transgender individuals and in birth control pills .
Preparation Methods
Cyproterone acetate can be synthesized through various methods. One common method involves the reaction of 17α-hydroxyprogesterone with chloroform in the presence of a base to form the intermediate compound, which is then acetylated to produce this compound . Industrial production methods often involve the use of micro powder particles of this compound, fillers, disintegrating agents, lubricants, flow aids, and adhesives to enhance the bioavailability of the final product .
Chemical Reactions Analysis
Cyproterone acetate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various metabolites, including 15β-hydroxythis compound.
Reduction: The compound can be reduced to form cyproterone, a minor metabolite.
Substitution: This compound can undergo substitution reactions, particularly at the acetoxy group, to form different derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions include 15β-hydroxythis compound and cyproterone .
Scientific Research Applications
Cyproterone acetate has a wide range of scientific research applications:
Mechanism of Action
Cyproterone acetate exerts its effects by blocking androgen receptors, preventing androgens like testosterone and dihydrotestosterone from binding to these receptors . This suppression of androgen activity leads to a reduction in androgen-dependent processes, such as hair growth and prostate cancer cell proliferation. Additionally, this compound has progestational properties, which contribute to its effectiveness in hormone therapy .
Comparison with Similar Compounds
Cyproterone acetate is unique among antiandrogens due to its potent progestational activity. Similar compounds include:
Flutamide: Another antiandrogen used in the treatment of prostate cancer, but it lacks progestational activity.
Spironolactone: A potassium-sparing diuretic with antiandrogen properties, used primarily for treating acne and hirsutism.
Bicalutamide: An antiandrogen used in prostate cancer treatment, similar to this compound but without progestational effects
This compound stands out due to its dual action as both an antiandrogen and a progestin, making it particularly effective in hormone therapy and the treatment of androgen-dependent conditions .
Biological Activity
Cyproterone acetate (CPA) is a synthetic steroid with antiandrogenic and progestational properties, primarily used in the treatment of conditions related to hyperandrogenism, such as hirsutism, acne, and prostate cancer. Its biological activity involves complex interactions with hormonal pathways and cellular mechanisms, which can lead to both therapeutic effects and significant side effects.
Antiandrogenic Effects
this compound functions mainly as an antiandrogen by blocking androgen receptors and inhibiting the synthesis of androgens. This mechanism is particularly beneficial in treating conditions like hirsutism and acne in women. CPA also increases sex hormone-binding globulin (SHBG) levels, which further reduces free testosterone levels in the body .
Progestational Activity
In addition to its antiandrogenic properties, CPA exhibits progestational effects that contribute to its efficacy in managing menstrual disorders and endometriosis. It acts by mimicking the action of progesterone, which helps regulate the menstrual cycle and reduce endometrial proliferation .
Biological Activity in Cell Studies
Recent studies have explored the biological activity of CPA at the cellular level, revealing its dual role as an agonist and antagonist of the aryl hydrocarbon receptor (AhR) depending on the cell type:
- In Mouse Cells : CPA acts as an AhR agonist, stimulating CYP1A1 mRNA expression significantly within hours of treatment. This induction is dose-dependent, with a maximum increase observed at 30 μM after 6 hours .
- In Human Cells : Conversely, CPA functions as an AhR antagonist in human HepG2 and MCF7 cells, decreasing CYP1A1 expression and transactivation activity. This differential activity may be attributed to species-specific responses to CPA .
Side Effects and Risks
The use of this compound is associated with various side effects, particularly when administered at high doses. Notably:
- Intracranial Meningiomas : A cohort study indicated a strong dose-effect relationship between high doses of CPA and the risk of developing meningiomas. The incidence rate was significantly higher in those exposed to CPA compared to controls (23.8 vs. 4.5 per 100,000 person-years), with an adjusted hazard ratio for cumulative doses exceeding 60 g reaching 21.7 .
- Other Side Effects : Patients may experience weight gain, fatigue, mood changes, and sexual dysfunction during treatment .
Case Studies
- Acne Treatment : A study comparing topical versus oral CPA found both forms significantly reduced acne lesions after three months without notable differences in efficacy between the two routes .
- Prostate Cancer Management : In men undergoing treatment for prostate cancer, CPA has been shown to effectively lower serum testosterone levels, thereby inhibiting cancer progression .
Data Summary
Q & A
Basic Research Questions
Q. What experimental models are most suitable for studying CPA's anti-androgenic effects?
Preclinical studies often use rodent models to assess CPA's impact on androgen-sensitive tissues. For example, in male rats, CPA reduces ventral prostate and seminal vesicle weights by 75% (p < 0.01) compared to controls, but does not affect testis weight . In vitro models, such as LNCaP prostate cancer cells, can evaluate CPA's inhibition of androgen receptor-induced biomarkers like prostate-specific antigen (PSA). Dose-response experiments (e.g., 1 µM CPA) with ELISA-based PSA quantification are methodologically robust .
Q. How is CPA metabolized, and what assays are recommended for pharmacokinetic studies?
CPA undergoes hydroxylation and conjugation via CYP3A4, with the 15β-hydroxy derivative as the primary metabolite. Protein binding (~96% to albumin) and free fraction (3.5-4%) should be quantified using equilibrium dialysis or ultrafiltration. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is optimal for detecting CPA and metabolites in plasma, ensuring sensitivity and specificity .
Q. What are the standard endpoints for evaluating CPA's efficacy in hormonal disorders like hirsutism?
Clinical trials often use the Ferriman-Gallwey score for hirsutism severity, hormonal assays (e.g., free testosterone, SHBG), and subjective patient-reported outcomes. Randomized controlled trials comparing CPA/ethinylestradiol combinations to placebo show significant hair growth reduction but require larger sample sizes (>100 participants) to address variability in confidence intervals .
Advanced Research Questions
Q. How can contradictory data on CPA's tissue-specific effects be resolved?
Discrepancies in organ weight changes (e.g., prostate vs. testes in rats) may stem from differential receptor affinity or metabolite activity. Comparative studies using molecular docking (e.g., GR and PR binding assays) and in vivo dose-escalation experiments can clarify mechanisms. For instance, CPA's lack of a C11β side chain (unlike RU486) results in passive GR antagonism, which may explain tissue-specific responses .
Q. What methodologies address the dose-dependent risk of meningioma associated with CPA?
Cohort studies using healthcare databases (e.g., French SNDS) have identified a 5.2-fold increased meningioma risk with cumulative doses >3g/6 months. Advanced designs include:
- Longitudinal MRI surveillance for early meningioma detection in high-dose cohorts (>25 mg/day) .
- Dose-response meta-analyses integrating data from 8+ million patients to quantify thresholds (e.g., >60g cumulative dose: adjusted HR 21.7) .
Q. How do preclinical genotoxicity findings translate to human risk assessment?
CPA induces DNA adducts in female rat livers via sex-specific metabolic activation, but human hepatocyte data are inconclusive. Researchers should:
- Use primary human hepatocyte cultures to assess CPA's genotoxic potential .
- Apply non-linear risk models for carcinogenicity, as tumorigenesis in rats requires high doses with combined genotoxic and mitogenic effects .
Q. What strategies optimize CPA combination therapies in oncology (e.g., prostate cancer)?
Phase III trials (EORTC protocols) compare CPA to flutamide or medroxyprogesterone acetate, with progression-free survival as the primary endpoint. Biomarker-driven approaches (e.g., PSA suppression in LNCaP cells) combined with transcriptomic profiling can identify synergistic drug pairs .
Q. Methodological Considerations
Q. How should researchers design studies to mitigate CPA's confounding hormonal effects?
- Control for estrogen co-administration : CPA is often paired with ethinylestradiol, requiring factorial designs to isolate anti-androgenic effects .
- Use sham-operated or gonadectomized animals to eliminate endogenous hormone interference in in vivo studies .
Q. What statistical approaches are recommended for analyzing CPA's non-linear dose effects?
Properties
IUPAC Name |
[(1S,2S,3S,5R,11R,12S,15R,16S)-15-acetyl-9-chloro-2,16-dimethyl-6-oxo-15-pentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dienyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29ClO4/c1-12(26)24(29-13(2)27)8-6-16-14-10-20(25)19-11-21(28)15-9-18(15)23(19,4)17(14)5-7-22(16,24)3/h10-11,14-18H,5-9H2,1-4H3/t14-,15+,16-,17-,18-,22-,23-,24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFYSQMTEOIJJG-FDTZYFLXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)C5CC5C34C)Cl)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=CC(=O)[C@@H]5C[C@@H]5[C@]34C)Cl)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5020366 | |
Record name | Cyproterone acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5020366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Very soluble in dichloromethane and acetone; soluble in methanol; sparingly soluble in ethanol. | |
Record name | CYPROTERONE ACETATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3592 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
The direct antiandrogenic effect of cyproterone is blockage of the binding of dihydrotestosterone to the specific receptors in the prostatic carcinoma cell. In addition, cyproterone exerts a negative feed-back on the hypothalamo-pituitary axis, by inhibiting the secretion of luteinizing hormone resulting in diminished production of testicular testosterone., Prostatic carcinoma and its metastases are in general androgen-dependent. Cyproterone acetate exerts a direct anti-androgen action on the tumor and its metastases. It also has progestogenic activity, which exerts a negative feedback effect on the hypothalamic receptors, so leading to a reduction in gonadotrophin release, and hence to diminished production of testicular androgens. Sexual drive and potency are reduced and gonadal function is inhibited., Cell proliferation and cell death appear in several systems as mutually exclusive, which raises the assumption that a same factor or secondary signal(s) might exert opposite control on the two processes. To test this assumption we investigated the time-course evolution of the S phase and apoptotic indices in rat liver during cyproterone acetate (CPA) induced hyperplasia and during the recovery of normal liver mass provoked, respectively, by cyproterone acetate (CPA) treatment and withdrawal. The levels of c-myc and c-ras transcripts were also followed in view of the indications of a positive role of these oncogenes in proliferation. The data showed that proliferation and cell death are not always mutually exclusive and that a high rate of cell death was indifferently associated with high or low c-ras expression. Our data are consistent with a role of this gene in proliferation but exclude that it plays an opposite role in controlling cell death., The antigonadotropic effect of cyproterone acetate is also exerted when administered with LHRH analogues. The initial increase of testosterone caused by this class of substances is reduced by cyproterone acetate. An occasional tendency for the prolactin levels to increase slightly has been observed under higher doses of cyproterone acetate., Dianette blocks androgen-receptors. It also reduces androgen synthesis both by negative feedback effect on the hypothalamo-pituitiary-ovarian systems and by the inhibition of androgen-synthesising enzymes., For more Mechanism of Action (Complete) data for CYPROTERONE ACETATE (8 total), please visit the HSDB record page. | |
Record name | Cyproterone acetate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04839 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CYPROTERONE ACETATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3592 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Reported impurities include: 3,20-dioxo-1beta,2beta-dihydro-3'H-cyclopropa[1,2]pregna-1,4,6-trien-17-yl acetate and 6-methoxy-3,20-dioxo-1beta,2beta-dihydro-3'H-cyclopropa[1,2]-pregna-1,4,6-trien-17-yl acetate. | |
Record name | CYPROTERONE ACETATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3592 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from diisopropyl ether, White crystalline powder | |
CAS No. |
427-51-0 | |
Record name | Cyproterone acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=427-51-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Cyproterone acetate [USAN:JAN] | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000427510 | |
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Record name | Cyproterone acetate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04839 | |
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Record name | CYPROTERONE ACETATE | |
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Record name | Cyproterone acetate | |
Source | EPA DSSTox | |
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Record name | 6-chloro-1-β,2-β-dihydro-17-hydroxy-3'H-cyclopropa[1,2]pregna-1,4,6-triene-3,20-dione 17-acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.409 | |
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Record name | Cyproterone Acetate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KM2BN5JHF | |
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Record name | CYPROTERONE ACETATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3592 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
200-201, 200-201 °C | |
Record name | Cyproterone acetate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04839 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CYPROTERONE ACETATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3592 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Precursor scoring | Relevance Heuristic |
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